molecular formula C18H15NO4S B1637410 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid CAS No. 298187-97-0

3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid

Cat. No. B1637410
CAS RN: 298187-97-0
M. Wt: 341.4 g/mol
InChI Key: XOIGITWGUHKORS-DHZHZOJOSA-N
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Description

The compound “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” is a type of organic compound . It has a molecular formula of C18H15NO4S . The compound is also known as MSAB .


Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .


Molecular Structure Analysis

The molecular structure of “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” is characterized by a molecular formula of C18H15NO4S . The average mass of the molecule is 341.381 Da and the monoisotopic mass is 341.072174 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of heterocyclic scaffolds . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” are characterized by a molecular formula of C18H15NO4S . The average mass of the molecule is 341.381 Da and the monoisotopic mass is 341.072174 Da .

Scientific Research Applications

Antiulcer Agent Development

Compounds derived from 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid have been synthesized and shown to possess significant antiulcer potential . These compounds, particularly analogs 1a and 1b, have been tested in vivo using a pyloric ligation model and have demonstrated efficacy in reducing ulceration. Further studies have explored their mode of action, which includes the inhibition of H+/K+ ATPase activity in gastric microsomes .

Antiviral Activity

Indole derivatives, which include the core structure of the compound , have been reported to exhibit antiviral properties . Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, highlighting the potential of these compounds in developing new antiviral drugs .

Computational Chemistry

The compound has been a subject of computational studies to understand its structural and electronic properties. These studies are crucial for predicting the reactivity and interaction of the compound with biological targets, which is essential for drug design .

Drug Discovery

The indole moiety, which is part of the compound’s structure, is a common scaffold in drug discovery due to its wide range of biological activities. It has been incorporated into various synthetic drug molecules, providing valuable insights into treatment mechanisms and receptor binding .

Multifunctional Polymer Membranes

Research has been conducted on the use of indole derivatives in the preparation of gradient porous polymer membranes with multifunctionality. These membranes have applications in adsorption, separation, catalysis, and energy storage. The unique properties of these compounds contribute to the development of novel materials with a broad range of applications .

Biological Potential of Indole Derivatives

Indole derivatives, including those related to the compound , have been found to possess a broad spectrum of biological activities. These include anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This diversity makes them of great interest for further exploration in therapeutic applications .

Mechanism of Action

The mechanism of action of similar compounds often involves targeting β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

Safety and Hazards

The safety and hazards of similar compounds often involve considerations of their potential for harm if swallowed . They may also contain no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

Future Directions

The future directions for research on “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” and similar compounds could involve the development of new derivatives that might have significant biological applications . This could involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(E)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-13-6-9-15(10-7-13)24(22,23)19-12-14(8-11-18(20)21)16-4-2-3-5-17(16)19/h2-12H,1H3,(H,20,21)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIGITWGUHKORS-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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